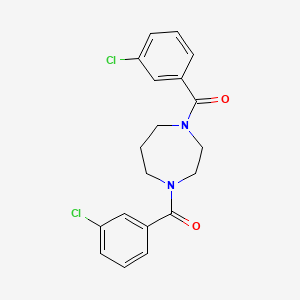![molecular formula C15H15N3OS B3927589 3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3927589.png)
3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide
Übersicht
Beschreibung
3,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as DPC-681, and it has gained significant attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of DPC-681 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. DPC-681 has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. In addition, DPC-681 has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
DPC-681 has been shown to have various biochemical and physiological effects. In cancer cells, DPC-681 has been shown to induce apoptosis, which is a form of programmed cell death. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neurons, DPC-681 has been shown to modulate the activity of ion channels and receptors, which are important for neuronal signaling. In addition, DPC-681 has been shown to have anti-inflammatory effects, which may be beneficial for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPC-681 has several advantages for lab experiments, including its high potency and selectivity, which allows for the study of specific enzymes and receptors. It also has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, DPC-681 has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, DPC-681 has not been extensively studied in humans, and its safety profile in humans is not well established.
Zukünftige Richtungen
There are several future directions for the study of DPC-681. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammation. Another direction is to develop new analogs of DPC-681 with improved pharmacological properties, such as increased solubility and bioavailability. Finally, future studies should focus on the safety and efficacy of DPC-681 in humans, which will be important for its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
DPC-681 has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, DPC-681 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, DPC-681 has been shown to modulate the activity of ion channels and receptors, which are important for neuronal signaling. In drug discovery, DPC-681 has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(pyridin-3-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-5-6-12(8-11(10)2)14(19)18-15(20)17-13-4-3-7-16-9-13/h3-9H,1-2H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDFIZJZKJBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927508.png)


![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B3927533.png)
![3,4-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927541.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927546.png)
![N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B3927554.png)
![2-methyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927560.png)
![1-(diphenylmethyl)-4-{[(4-nitrobenzyl)thio]acetyl}piperazine](/img/structure/B3927564.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-chlorophenyl)benzenesulfonamide](/img/structure/B3927572.png)
![1-(3,5-diethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3927575.png)
![dimethyl (3-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate](/img/structure/B3927578.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3927594.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(4-morpholinyl)-2-propanol ethanedioate (salt)](/img/structure/B3927607.png)